(E)-4-(1-acetylindol-3-yl)but-3-en-2-one
Description
Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research
The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in drug discovery and chemical biology. tandfonline.comnih.gov It is a core component of numerous natural products, alkaloids, and pharmaceuticals, valued for its wide array of biological activities. derpharmachemica.comresearchgate.netnih.gov The indole nucleus is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological systems.
In medicinal chemistry, indole derivatives have been extensively investigated and developed as therapeutic agents across various domains, including:
Anticancer Agents: Many natural and synthetic indole analogues are potent anticancer agents. nih.gov They can exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, which disrupts cell division in rapidly proliferating cancer cells. tandfonline.comnih.gov
Antimicrobial Agents: The indole framework is a key component in compounds exhibiting antibacterial, antifungal, and antiviral properties. derpharmachemica.comresearchgate.net
Anti-inflammatory and Antioxidant Agents: Numerous indole derivatives have demonstrated significant anti-inflammatory and antioxidant capabilities. nih.gov
The versatility of the indole ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize interactions with biological targets. ekb.eg
Importance of the Chalcone (B49325) Scaffold in Synthetic and Medicinal Chemistry
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are another class of compounds with profound importance in chemistry. nih.gov They are naturally occurring precursors to flavonoids in plants and can be synthesized with relative ease in the laboratory, typically through the Claisen-Schmidt condensation. wikipedia.orgnih.gov This synthetic accessibility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
The defining feature of the chalcone scaffold is the α,β-unsaturated ketone moiety, which acts as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins, contributing to their biological effects. mdpi.com The biological activities associated with the chalcone scaffold are extensive and include:
Anticancer activity tandfonline.comacs.org
Antimicrobial effects nih.govresearchgate.net
Anti-inflammatory properties
Antioxidant potential preprints.org
The two aromatic rings of the chalcone can be readily modified, providing a powerful tool for modulating the compound's biological activity and pharmacokinetic properties. nih.gov
Structural Nomenclature and Isomeric Considerations of (E)-4-(1-acetylindol-3-yl)but-3-en-2-one
The systematic IUPAC name, this compound, precisely describes the molecule's structure. A breakdown of the name reveals its constituent parts:
Indole: The core heterocyclic ring system.
1-acetylindol: An acetyl group (-COCH₃) is attached to the nitrogen atom (position 1) of the indole ring.
...-3-yl: The indole ring is connected to the rest of the molecule at its 3-position.
but-3-en-2-one (B6265698): A four-carbon chain containing a double bond between carbons 3 and 4 (-3-en-) and a ketone group at carbon 2 (-2-one). The numbering starts from the end closest to the ketone.
(E)-: This prefix refers to the stereochemistry of the double bond. It indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides (Entgegen). In this case, the indole ring and the acetyl group's methyl are on opposite sides of the C=C double bond, leading to a trans configuration. This is generally the more thermodynamically stable isomer for chalcones.
The molecule is a hybrid, but it can be classified as an indole derivative or more specifically as a vinylogous methyl ketone of 1-acetyl-3-indole. It is structurally analogous to chalcones, where one of the aryl rings is replaced by a methyl group.
Overview of Academic Research Trajectories for this compound and Structurally Related Analogs
Direct academic research specifically focused on this compound is limited in published literature. However, the research trajectory can be inferred from studies on its parent compounds and closely related structural analogs. The synthesis would most likely be achieved via a base-catalyzed Claisen-Schmidt condensation between 1-acetyl-3-indolecarboxaldehyde and acetone (B3395972). wikipedia.orgnih.govresearchgate.net
Research on structurally similar indole-chalcone hybrids has primarily focused on their potential as therapeutic agents, particularly in oncology and infectious diseases.
Anticancer Research: A significant body of work exists on the anticancer properties of indole-chalcones. tandfonline.comacs.orgpreprints.orgeurekaselect.com For instance, various N-substituted indole chalcones have been synthesized and evaluated against numerous human cancer cell lines. nih.govacs.org Studies have shown that these compounds can induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization. tandfonline.com The substitution on both the indole ring and the other aromatic ring of the chalcone plays a critical role in determining potency and selectivity.
Antimicrobial Research: The antimicrobial potential of indole-based chalcones is another active area of investigation. derpharmachemica.comresearchgate.net Derivatives have been synthesized and tested against various strains of Gram-positive and Gram-negative bacteria, with some compounds showing promising activity. nih.gov
The N-acetyl group in the target compound is an interesting feature. While many studies focus on N-H, N-alkyl, or N-benzyl indoles, the N-acetyl group acts as an electron-withdrawing group, which can modulate the electronic properties of the indole ring and potentially influence its interaction with biological targets. Research on the unsubstituted analog, (E)-4-(1H-indol-3-yl)but-3-en-2-one nih.gov, and the N-methyl analog, (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one drugbank.com, provides the closest insights into the potential properties of the N-acetyl derivative.
The following tables summarize the reported anticancer activity of various indole-chalcone analogs, providing context for the potential bioactivity of the title compound.
Table 1: Antiproliferative Activity of Indole-Chalcone Analogs Data represents the concentration required to inhibit cell growth by 50% (IC₅₀) or 50% growth inhibition (GI₅₀).
| Compound ID | R Group (Indole N1) | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Analog 1 | -CH₂CH₃ | MDA-MB-231 (Breast) | 13 | nih.gov |
| Analog 2 | -CH₂CH₃ | MCF-7 (Breast) | >50 | nih.gov |
| Hybrid 17 | Camptothecin Scaffold | HCT-116 (Colon) | 0.15 | tandfonline.com |
| Hybrid 17 | Camptothecin Scaffold | A549 (Lung) | 0.35 | tandfonline.com |
| Hybrid 19 | Phenyl | HepG2 (Liver) | 1.80 | tandfonline.com |
| 14k | -H | A549 (Lung) | 0.003 (3 nM) | acs.org |
| 14k | -H | HeLa (Cervical) | 0.009 (9 nM) | acs.org |
| 18c | -OCH₃ | Jurkat (Leukemia) | 8.0 | preprints.org |
| 18c | -OCH₃ | HCT-116 (Colon) | 18.2 | preprints.org |
Table 2: Antimicrobial Activity of Indole-Chalcone Analogs Data represents the Minimum Inhibitory Concentration (MIC).
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Indole-Chalcone Hybrids | E. coli | Moderate Activity | researchgate.net |
| Indole-Chalcone Hybrids | Bacillus cereus | Moderate Activity | researchgate.net |
| Chalcone Derivative of Indole | S. aureus | - | |
| Chalcone Derivative of Indole | E. coli | - | |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(1-acetylindol-3-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)7-8-12-9-15(11(2)17)14-6-4-3-5-13(12)14/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTIGHQAQCJFGF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthesis of 3-Acetylindole (B1664109) Precursor
The creation of the 3-acetylindole core is a critical preliminary step in the synthesis of (E)-4-(1-acetylindol-3-yl)but-3-en-2-one. Various methods have been developed for the regioselective acylation of indole (B1671886) at the C3 position.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a widely utilized method for the synthesis of 3-acetylindoles. chemijournal.com This electrophilic aromatic substitution reaction typically involves the reaction of indole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. researchgate.net
A variety of Lewis acids have been employed to catalyze this reaction, including aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and indium triflate (In(OTf)₃). chemijournal.comresearchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, while AlCl₃ is a strong and common Lewis acid for this transformation, milder catalysts are sometimes preferred to minimize side reactions. A notable challenge in the Friedel-Crafts acylation of indole is the competing N-acylation, which can lead to the formation of 1-acetylindole (B1583761) and 1,3-diacetylindole (B99430) as byproducts. nih.gov To circumvent this, protection of the indole nitrogen, often with a phenylsulfonyl group, can be employed, followed by a deprotection step after the C3 acylation. chemijournal.com
Modern variations of the Friedel-Crafts acylation aim for more environmentally benign and efficient processes. One such method employs a catalytic amount of yttrium triflate (Y(OTf)₃) in an ionic liquid, [BMI]BF₄, under microwave irradiation. nih.gov This approach offers rapid reaction times and high regioselectivity for the 3-position without the need for N-protection. nih.gov
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Indole
| Catalyst System | Acetylating Agent | Reaction Conditions | Yield of 3-Acetylindole | Reference |
| AlCl₃ | Acetyl chloride | Dichloromethane, 10-15°C | 85% (of 1-acyl-3-acetylindole) | researchgate.net |
| SnCl₄ | Acetyl chloride | Dichloromethane | High | researchgate.net |
| Y(OTf)₃ / [BMI]BF₄ | Acetic anhydride | Microwave, 80°C, 5 min | High | nih.gov |
| Diethylaluminum chloride | Acetyl chloride | Dichloromethane, mild conditions | 86% | chemijournal.com |
Note: Yields can vary based on specific reaction conditions and the scale of the reaction.
Alternative Synthetic Routes to 3-Acetylindole Derivatives
Beyond the classical Friedel-Crafts acylation, several other strategies have been developed for the synthesis of 3-acetylindole.
One alternative involves the treatment of indole with cyanoacetic acid in the presence of acetic anhydride, which forms 3-cyanoacetylindole. chemijournal.com Subsequent hydrolysis of the cyano group under basic conditions yields 3-acetylindole in high yield. chemijournal.com
Another route proceeds through the rearrangement of 2-acetylindole (B14031) to 3-acetylindole in the presence of polyphosphoric acid (PPA) at elevated temperatures, although this method often suffers from low yields. chemijournal.comresearchgate.net
The Fischer indole synthesis provides a more classical approach, where heating 3-(2-phenylhydrazono)butan-2-one with polyphosphoric acid can afford 3-acetylindole. chemijournal.comresearchgate.net
Furthermore, the hydrogenation of 1-hydroxymethyl-3-acetylindole over a Raney Nickel catalyst in ethanol (B145695) can produce 3-acetylindole in good yield. chemijournal.comresearchgate.net
Synthesis of this compound and Its Analogs
The final step in the synthesis of the target compound involves the formation of the but-3-en-2-one (B6265698) side chain attached to the indole core. This transformation is typically achieved through a condensation reaction.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that is particularly well-suited for the synthesis of α,β-unsaturated ketones. wikipedia.org In the context of synthesizing this compound, this reaction involves the condensation of an N-acylated 3-acetylindole derivative with an enolizable ketone, such as acetone (B3395972). The reaction can be catalyzed by either a base or an acid. researchgate.net
Base-catalyzed Claisen-Schmidt condensation is a common and effective method for this transformation. thepharmajournal.com The reaction is typically carried out by treating the N-acylated 3-acetylindole with a ketone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as methanol (B129727) or ethanol. thepharmajournal.com
The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 3-acetyl group on the indole ring. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. researchgate.net
A typical procedure involves dissolving the 3-acetylindole derivative in an alcohol, followed by the addition of the ketone and an aqueous solution of the base. thepharmajournal.com The reaction mixture is often stirred at room temperature for several hours to ensure complete reaction. thepharmajournal.com
Table 2: Examples of Base-Catalyzed Claisen-Schmidt Condensation for Indole Chalcone (B49325) Synthesis
| Indole Substrate | Carbonyl Compound | Base | Solvent | Reaction Conditions | Product Type | Reference |
| 3-Acetylindole | Aromatic aldehyde | 2% Sodium hydroxide | Methanol | Room temperature, 9-10 h | 3-Indolyl chalcone derivative | thepharmajournal.com |
| 3-Acetylindole | Aromatic aldehyde | 2% Sodium hydroxide | Methanol | Room temperature, 9-10 h | 3-Indolyl chalcone derivative |
Acid-catalyzed Claisen-Schmidt condensation provides an alternative to the base-catalyzed approach. In this method, a protic or Lewis acid is used to catalyze the reaction. The acid protonates the carbonyl oxygen of the 3-acetylindole, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of the ketone.
While literature on the acid-catalyzed condensation of indole itself with acetone exists, which can lead to complex carbazole (B46965) and spirobi[cyclopent[b]indole] structures, specific examples detailing the acid-catalyzed Claisen-Schmidt condensation of 1-acetyl-3-acetylindole with acetone to form the desired product are less commonly reported in the reviewed literature. nih.gov However, the general principles of acid-catalyzed aldol condensations would apply. The reaction would likely involve the use of a strong acid catalyst and careful control of reaction conditions to favor the formation of the desired α,β-unsaturated ketone and minimize potential side reactions involving the indole nucleus.
Derivatization and Further Chemical Transformations
The enone functionality of this compound serves as a versatile electrophilic substrate for the synthesis of various heterocyclic compounds through cyclization reactions.
The presence of two electrophilic sites (the β-carbon of the double bond and the carbonyl carbon) allows for reactions with binucleophilic reagents to construct five- and six-membered heterocyclic rings.
Pyrimidinone and its thione analogs can be synthesized from this compound through its reaction with urea (B33335) or thiourea (B124793), respectively. This cyclocondensation reaction is typically conducted in a basic medium, such as ethanolic potassium hydroxide, under reflux. researchgate.net The reaction mechanism involves an initial Michael addition of the nucleophilic nitrogen of urea/thiourea to the β-carbon of the enone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ketone carbonyl group. A subsequent dehydration step yields the stable dihydropyrimidinone (or dihydropyrimidinethione) ring system. mdpi.comnih.gov This reaction provides a direct route to compounds featuring a pyrimidine (B1678525) ring fused with the indole moiety through the butenone linker.
Substituted 4H-pyran derivatives are accessible through the reaction of this compound with active methylene (B1212753) compounds, most commonly malononitrile (B47326). nih.gov This reaction is typically catalyzed by a weak organic base, such as piperidine (B6355638) or triethylamine. The reaction proceeds via a domino sequence beginning with a Michael addition of the malononitrile carbanion to the enone. nih.gov The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group (from the enol tautomer) attacks one of the nitrile groups. Tautomerization of the resulting imine affords the stable 2-amino-4H-pyran derivative, characterized by a high degree of functionalization. researchgate.net
The synthesis of highly substituted pyridine (B92270) derivatives can be achieved using this compound as the starting enone. A common and efficient method is a one-pot, multi-component reaction involving the enone, an active methylene compound like malononitrile, and an ammonia (B1221849) source, typically ammonium (B1175870) acetate. nih.govmdpi.com The reaction mechanism is complex but generally involves an initial Michael addition, followed by condensation with ammonia and subsequent cyclization and oxidation (aromatization) to furnish the stable pyridine ring. This approach allows for the facile construction of complex indolyl-substituted pyridines.
The direct conversion of an α,β-unsaturated ketone to a 1,3,4-thiadiazole (B1197879) is not a standard one-step process. However, a thiadiazole moiety can be readily introduced through a two-step sequence starting from this compound.
Formation of Thiosemicarbazone: The first step involves the condensation of the ketone carbonyl group with thiosemicarbazide (B42300) under mildly acidic conditions. This reaction selectively converts the ketone into its corresponding thiosemicarbazone derivative. researchgate.net
Oxidative Cyclization: The resulting thiosemicarbazone is then subjected to oxidative cyclization to form the 1,3,4-thiadiazole ring. This is commonly achieved using an oxidizing agent such as ferric chloride (FeCl₃). ajprd.com The mechanism involves the removal of two protons, leading to the formation of the stable, aromatic thiadiazole ring.
This two-step transformation effectively converts the butenone side chain into a substituted 1,3,4-thiadiazole heterocycle linked to the indole core.
Cyclization Reactions to Form Fused Heterocyclic Systems
Quinoline (B57606) and Thiopyran Derivatives
The structural framework of this compound, featuring an enone system, presents a versatile platform for the construction of fused heterocyclic rings, including quinolines and thiopyrans.
Quinoline Derivatives: The synthesis of quinoline scaffolds can be achieved through various methodologies, many of which involve the cyclization of intermediates derived from aniline (B41778) precursors. iipseries.orgrsc.org For instance, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. While this compound does not possess the requisite ortho-aminoaryl ketone functionality directly, its indole nucleus could potentially be modified through nitrosation and subsequent reduction to introduce an amino group at the C2 position, followed by oxidative cleavage to unmask a carbonyl group. A more plausible approach would involve leveraging the reactivity of the butenone side chain. For example, a three-component reaction, akin to the Doebner-von Miller reaction, could be envisioned where the indole nucleus acts as the aniline component, and the enone undergoes a reaction with an additional aldehyde and amine source, leading to a cyclized quinoline product. nih.gov
Thiopyran Derivatives: The synthesis of thiopyran derivatives often utilizes [4+2] cycloaddition reactions, where a dienophile reacts with a diene. nih.gov The α,β-unsaturated ketone moiety in this compound can act as a dienophile. In the presence of a suitable sulfur-containing diene, a Diels-Alder type reaction could lead to the formation of a tetrahydrothiopyran (B43164) ring fused to the indole core. Alternatively, the enone can be converted into a thienopyridine derivative through a multi-step sequence involving reaction with a sulfur reagent like Lawesson's reagent to form the corresponding thione, followed by reaction with a suitable dinucleophile. researchgate.net Another approach involves the reaction of β-keto thioamides with α,β-unsaturated aldehydes or ketones, which can lead to the formation of 6H-thiopyrans. researchgate.net
The following table summarizes potential synthetic strategies for quinoline and thiopyran derivatives starting from this compound.
| Target Derivative | Synthetic Strategy | Key Reaction Type |
| Quinoline | Friedländer Annulation (after modification) | Condensation/Cyclization |
| Quinoline | Doebner-von Miller type reaction | Condensation/Cyclization |
| Thiopyran | [4+2] Cycloaddition | Diels-Alder Reaction |
| Thiopyran | Reaction with Lawesson's reagent and a dinucleophile | Thionation/Cyclization |
| 6H-Thiopyran | Reaction with a β-keto thioamide | Cyclocondensation |
Other Reaction Pathways and Functionalizations
Beyond the synthesis of fused heterocyclic systems, the chemical structure of this compound allows for a variety of other transformations, including nucleophilic substitutions, Michael additions, intramolecular cyclizations, and redox reactions.
Nucleophilic substitution reactions can occur at the indole nucleus of this compound, although the acetyl group on the nitrogen atom deactivates the ring towards electrophilic substitution, it can facilitate nucleophilic substitution under certain conditions. For instance, vicarious nucleophilic substitution of hydrogen is a known reaction for nitro-substituted indoles and could potentially be applied to other electron-deficient indole systems. researchgate.net While the acetyl group is not as strongly electron-withdrawing as a nitro group, it may still allow for nucleophilic attack at the C2 or C4 positions, especially with strong nucleophiles.
A study on 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione demonstrated a nucleophilic substitution reaction where the chloro group was displaced by morpholine. researchgate.net While the core structure is different, this illustrates the potential for nucleophilic substitution on side chains attached to the indole ring.
The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor. wikipedia.org This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the butenone side chain. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org
Indoles themselves can act as nucleophiles in Michael additions, reacting with α,β-unsaturated ketones in the presence of a catalyst to form 3-alkylated indole derivatives. In the case of this compound, the reaction with another indole molecule could lead to the formation of a bis-indole derivative. Other common nucleophiles for Michael additions include enolates, amines, and thiols.
The general mechanism for a Michael addition involves the formation of a nucleophile, which then attacks the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate. masterorganicchemistry.com
| Nucleophile | Product Type |
| Indole | Bis-indole derivative |
| Enolate | 1,5-Dicarbonyl compound |
| Amine | β-Amino ketone |
| Thiol | β-Thio ketone |
The presence of the N-acetyl group and the butenone side chain in this compound provides the potential for intramolecular cyclization reactions. For example, treatment with bromine or N-bromosuccinimide has been shown to induce intramolecular cyclization in N-acetyl-ortho-cycloalkenylanilines, leading to the formation of new heterocyclic rings. researchgate.net A similar reaction with this compound could potentially lead to the formation of a cyclized product involving the indole C2 position and the butenone side chain.
Furthermore, under basic or acidic conditions, an intramolecular aldol-type condensation could occur between the acetyl methyl group and the ketone of the butenone side chain, although this would require forcing conditions.
The butenone side chain of this compound can undergo various oxidative and reductive transformations. The α,β-unsaturated ketone can be selectively reduced to the corresponding saturated ketone, allylic alcohol, or saturated alcohol depending on the reducing agent used.
Oxidatively, α,β-enones can be converted to 1,4-enediones. nih.gov This transformation would introduce an additional carbonyl group into the butenone side chain, providing a new site for further functionalization.
Dehydrogenation of the indole nucleus is also a possible transformation. While the indole ring is already aromatic, if the starting material were an indoline (B122111) derivative, dehydrogenation would lead to the formation of the corresponding indole. nih.gov In the context of the fully aromatic indole, oxidation can lead to various products, including oxindoles and isatins. nih.gov
Following a comprehensive search, specific spectroscopic and structural analysis data for the compound This compound is not available in the referenced scientific literature. The synthesis of related structures, such as chalcones derived from 3-acetylindole or analogous compounds with different N-substituents (e.g., N-methyl), has been reported. thepharmajournal.comdrugbank.com However, the unique electronic and steric effects of the N-acetyl group in the target molecule mean that data from these analogues cannot be used to provide a scientifically accurate analysis for this compound.
The synthesis of this specific compound would likely involve a base-catalyzed aldol condensation between 1-acetylindole-3-carboxaldehyde and acetone. nih.govmagritek.com While spectral data for the precursor, 1-acetylindole-3-carboxaldehyde, is available, the full characterization for the final condensed product is not present in the search results. chemicalbook.com
Due to the absence of specific experimental data for this compound, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. Providing speculative data based on related compounds would not adhere to the required standards of accuracy and specificity.
Spectroscopic and Structural Elucidation
Mass Spectrometry
Mass spectrometry is a critical analytical technique used to determine the mass-to-charge ratio of ions, providing essential information about a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass and Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is employed to measure the mass of a molecule with very high precision. This accuracy allows for the unambiguous determination of its elemental formula. For (E)-4-(1-acetylindol-3-yl)but-3-en-2-one, the molecular formula is C₁₄H₁₃NO₂.
HR-MS analysis would yield an exact mass measurement that can be compared to the theoretical value, confirming the molecular formula. The theoretical exact mass for C₁₄H₁₃NO₂ is 227.0946 g/mol . nih.govnih.gov In typical studies on related indole (B1671886) derivatives, HR-MS data is presented to confirm that the synthesized compound has the correct atomic composition. mdpi.comnih.gov
Table 1: Theoretical Mass Data for C₁₄H₁₃NO₂
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Theoretical Exact Mass | 227.094628657 Da |
This table presents calculated theoretical values. Experimental data for this compound is not available in the searched sources.
X-ray Crystallography for Single-Crystal Structural Determination
For indole-based chalcones, X-ray crystallography confirms the (E)-configuration of the double bond and reveals the planarity of the molecule and the orientation of the indole ring relative to the enone system. nih.gov Studies on similar structures often detail the crystal system, space group, and unit cell parameters. mdpi.commdpi.com Intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the packing of molecules in the crystal lattice, are also elucidated. nih.gov
Table 2: Representative Crystallographic Data for Indole Derivatives
| Parameter | Example Value (for a related compound) |
| Crystal System | Monoclinic / Triclinic |
| Space Group | P2₁/c / P-1 |
| a (Å) | 5.9 - 9.0 Å |
| b (Å) | 8.2 - 11.0 Å |
| c (Å) | 14.7 - 20.2 Å |
| α (°) | 90° or ~100° |
| β (°) | ~92° - 99° |
| γ (°) | 90° or ~104° |
| V (ų) | ~900 - 1500 ų |
| Z | 2 or 4 |
Note: This table contains example data ranges from various indole derivatives nih.govmdpi.comresearchgate.net to illustrate typical values. Specific crystallographic data for this compound could not be located.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating mixtures and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.
Thin-Layer Chromatography (TLC) is a common technique used for rapid, qualitative monitoring of reactions that produce indole derivatives. thepharmajournal.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. thepharmajournal.com This allows chemists to determine when a reaction is complete.
For purification and quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is often used. While specific HPLC conditions for this compound are not documented in the available literature, methods for related chalcones typically involve a reversed-phase column (like a C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
DFT has become a staple in computational chemistry for its accuracy in predicting molecular properties. biointerfaceresearch.com Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d), to model the behavior of the molecule in different environments, such as in a gaseous phase or in solution. biointerfaceresearch.comresearchgate.net
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, representing its most stable three-dimensional shape. For (E)-4-(1-acetylindol-3-yl)but-3-en-2-one, this analysis reveals key bond lengths, bond angles, and dihedral angles that define its structure.
The optimized structure would confirm the planarity of the indole (B1671886) ring system and the E (trans) configuration of the but-3-en-2-one (B6265698) side chain. The acetyl group attached to the indole nitrogen introduces specific steric and electronic effects. The bond connecting the indole ring at the C3 position to the butenone chain is a critical linkage. Studies on similar bicyclic ring systems and chalcones confirm that DFT calculations provide reliable geometric parameters that are in good agreement with experimental data. nih.govbhu.ac.in For instance, the presence of intramolecular hydrogen bonding can be confirmed by analyzing specific bond lengths. bhu.ac.in
Table 1: Selected Theoretical Structural Parameters for a Chalcone-like Structure Data based on analogous chalcone (B49325) structures from computational studies.
| Parameter | Bond | Predicted Value |
| Bond Length | C=O (ketone) | ~1.24 Å |
| Bond Length | C=C (enone) | ~1.35 Å |
| Bond Length | C-C (indole-enone) | ~1.46 Å |
| Bond Angle | C-C=C (enone) | ~122° |
| Bond Angle | C-CO-C (ketone) | ~119° |
Note: These values are representative and can vary based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is distributed across the conjugated enone system (the C=C-C=O moiety), which acts as an electron-accepting region.
Table 2: Frontier Molecular Orbital (FMO) Properties Data based on analogous indole and chalcone derivatives from computational studies.
| Property | Value (eV) | Significance |
| EHOMO | ~ -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |
| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |
| Energy Gap (ΔE) | ~ 4.4 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. bhu.ac.inchemrxiv.org It illustrates the charge distribution on the molecule's surface.
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are concentrated around the oxygen atoms of the acetyl and ketone carbonyl groups due to their high electronegativity and lone pairs of electrons. chemrxiv.orgresearchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically located around the hydrogen atoms, particularly those attached to the aromatic indole ring. bhu.ac.in
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP analysis confirms that the carbonyl oxygens are the primary sites for interactions with electrophiles (e.g., protonation), while the butenone's β-carbon and the indole ring are potential sites for nucleophilic addition.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
In this compound, key NBO interactions would include:
Delocalization of the lone pair electrons from the indole nitrogen (N) into the aromatic π-system.
Hyperconjugative interactions between the π-electrons of the indole ring and the butenone side chain, leading to a conjugated system.
Significant charge transfer from the electron-donating indole moiety to the electron-withdrawing acetyl and enone groups.
Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) Data based on analogous systems from computational studies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π(C-C)indole | High | Lone pair delocalization |
| π (C=C)indole | π(C=C)enone | Moderate | π-conjugation/ICT |
| π (C=C)enone | π*(C=O)ketone | Moderate | π-conjugation/ICT |
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors are calculated using Koopmans' theorem approximations (I ≈ -EHOMO; A ≈ -ELUMO). researchgate.net
Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons (μ = (EHOMO + ELUMO) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).
Nucleophilicity (N): A measure of the ability to donate electrons.
These parameters collectively define the molecule's propensity to participate in chemical reactions as either an electrophile or a nucleophile. researchgate.net
Table 4: Calculated Global Reactivity Descriptors Values derived from the FMO energies in Table 2.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Chemical Potential (μ) | (I + A) / -2 | -4.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 |
| Electrophilicity Index (ω) | μ² / 2η | 3.64 |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. The butenone side chain of this compound has rotational freedom around the C-C single bonds.
A potential energy surface (PES) scan can be performed computationally to map the energy changes as a function of dihedral angle rotation. This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For the enone moiety, the s-trans and s-cis conformations are of particular interest. The crystal structure of a similar enone reveals an s-cis conformation for the carbonyl group. researchgate.net The relative stability of different conformers is determined by a balance of steric hindrance and electronic effects like conjugation.
Photophysical Properties and Time-Dependent DFT (TD-DFT) for Excitation Dynamics
The photophysical properties of indole-based chalcones, such as this compound, are a subject of significant interest due to their potential applications in fluorescent probes and optoelectronic materials. These properties are largely governed by the intramolecular charge transfer (ICT) characteristics of the molecule, which arise from the electron-donating indole ring connected to an electron-accepting enone system through a π-conjugated bridge.
Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) are crucial for understanding the electronic transitions and excitation dynamics of these molecules. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions, such as the π → π* transitions that are characteristic of these chromophores. manipal.edu For instance, studies on similar chalcone derivatives have utilized the B3LYP functional with basis sets like 6-311G(d,p) to correlate theoretical HOMO-LUMO energy gaps with experimental values obtained from cyclic voltammetry. rsc.org
The photophysical behavior of indole chalcones is highly sensitive to the solvent environment. researchgate.net A bathochromic (red) shift in both absorption and fluorescence spectra is commonly observed with increasing solvent polarity, which indicates that the excited state is more polar than the ground state. rsc.orgresearchgate.net This solvatochromic behavior confirms the ICT nature of the excited state. The difference in the dipole moments between the ground and excited states can be substantial, leading to greater stabilization of the excited state in polar solvents. rsc.orgresearchgate.net Experimental determination of these dipole moments is often accomplished using the solvatochromic shift method with various solvent polarity functions. rsc.org
The fluorescence quantum yields of these compounds can be influenced by the solvent, with polar environments sometimes leading to fluorescence quenching due to the stabilization of the ICT state and enhancement of non-radiative decay pathways. rsc.org TD-DFT studies help in elucidating the charge distribution and geometric structure in both the ground and excited states, providing insights into these solvent-dependent phenomena. rsc.orgjournaljpri.com
| Compound Class | Absorption Maxima (λ_abs) Range (nm) | Emission Maxima (λ_em) Range (nm) | Key Findings |
| Furan-Chalcone Derivatives | 348 - 380 | 420 - 482 | Bathochromic shifts observed in both absorption and fluorescence spectra with increasing solvent polarity, indicating a more polar excited state. rsc.org |
| Indole-Chalcone Derivatives | 397 - 469 | Not specified | Dyes displayed broad absorption maxima. The photophysical properties were found to be sensitive to the solvent environment. researchgate.net |
| Cyanopyridine-Chalcone Derivatives | 300 - 400 | 450 - 570 | Derivatives exhibited dual emission in the blue-green region in the solution phase and high photoemission efficiencies, suggesting suitability for optical materials. manipal.edu |
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry provides invaluable insights into the reaction mechanisms for the synthesis of complex organic molecules like this compound. The formation of the α,β-unsaturated ketone (enone) structure is typically achieved through condensation reactions, most notably the Claisen-Schmidt condensation. acs.org
Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, have been used to elucidate the mechanistic pathways of such reactions. For the base-catalyzed Claisen-Schmidt condensation, computational models have detailed the entire reaction coordinate, from the initial deprotonation of the ketone to the final dehydration step that forms the chalcone product. researchgate.net These studies have shown that the reaction proceeds through several steps, including the formation of an enolate, its nucleophilic attack on the aldehyde, and the subsequent elimination of a water molecule. researchgate.net Calculations at levels of theory like MP2/6-31+G(d,p) have been used to determine the energies of intermediates and transition states, revealing the rate-determining steps of the process. researchgate.net It has also been shown that ancillary water molecules can play a catalytic role in the proton transfer steps. researchgate.net
DFT calculations have also been instrumental in understanding other reactions involving the indole scaffold. For instance, the mechanism for the synthesis of 2,2-disubstituted indolin-3-ones has been investigated using the SMD(DCM)/B3LYP/LANL2DZ, 6-31G level of theory, identifying key C-enolonium species as intermediates. acs.org Such studies provide a deep understanding of the electronic and structural changes that occur throughout a reaction, which is critical for optimizing reaction conditions and designing new synthetic routes.
The insights gained from these computational investigations are crucial for predicting the feasibility of synthetic pathways and understanding the stereoselectivity of the reactions, which in the case of this compound, leads to the formation of the thermodynamically more stable E-isomer. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This method is extensively applied in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. For indole-based chalcones, including this compound, molecular docking studies have been employed to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov
These studies have shown that indole-chalcone derivatives can effectively bind to the active sites of various enzymes and proteins. For example, docking simulations have been performed to investigate their potential as antimicrobial agents by targeting enzymes like E. coli DNA gyrase and C. albicans alpha lanosterol (B1674476) demethylase. researchgate.net In the context of anti-inflammatory activity, docking studies have explored the binding of chalcone derivatives to the active site of cyclooxygenase-2 (COX-2). nih.gov
The results of these docking studies are typically reported as a binding energy or a docking score, which provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex. The analysis of the docked conformation reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for the stability of the complex. frontiersin.org For instance, a study on novel chalcone derivatives identified compounds with docking scores better than the standard drug Chloramphenicol against a bacterial protein target (PDB ID: 4PVR). thepharmajournal.com Similarly, another study found that an indole-chalcone derivative exhibited a lower docking score (-17.4 kcal/mol) against COX-2 than other tested compounds, correlating with its potent in vivo anti-inflammatory activity. nih.gov
These computational predictions are invaluable for guiding the synthesis of new derivatives with improved binding affinities and biological activities.
| Compound/Derivative | Target Protein (PDB ID) | Docking Software | Predicted Binding Energy/Score | Key Findings |
| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl prop-2-en-1-one | PfDHFR-TS | Not Specified | Not Specified | The compound was investigated as a potential antimalarial agent. researchgate.net |
| Indole-chalcone triazole hybrids | E. coli DNA gyrase, C. albicans alpha lanosterol demethylase | Not Specified | Not Specified | Compounds were docked to explore their potential as antimicrobial agents. researchgate.net |
| Novel chalcone derivatives | Bacterial protein (4PVR) | Schrodinger (Maestro 11.5v) | -7.564 to -8.286 (Docking Score) | Synthesized compounds showed higher docking scores than the standard drug Chloramphenicol. thepharmajournal.com |
| Furan-derived chalcones | Glucosamine-6-phosphate synthase | Autodock 4.2 | Not Specified | Potent compounds were found to bind to the active site of the enzyme. nih.gov |
| Heterocyclic scaffolds based on indole | UDP-N-acetylmuramate-L-alanine ligase (MurC), Human lanosterol 14α-demethylase | Not Specified | -8.0 to -11.5 Kcal/mol | A synthesized compound showed lower binding energy compared to the standard drug ampicillin. frontiersin.org |
| Chalcone derivatives | Human T-cell leukaemia virus protease (2B7F) | Molegro Virtual Docker 6.0 | Not Specified | Several derivatives exhibited good predicted anticancer activity compared to the reference drug. journaljpri.com |
| Chalcone derivatives with aryl-piperazine fragments | Cyclooxygenase-2 (COX-2) (4PH9) | Not Specified | -17.4 kcal/mol (for compound 6o) | The most potent anti-inflammatory compound showed the lowest docking score. nih.gov |
Research Applications and Molecular Level Biological Activity Studies
Investigation of Molecular Mechanisms of Biological Activity
Antioxidant Activity and Radical Scavenging Mechanisms
The antioxidant properties of indole (B1671886) derivatives are a subject of significant investigation. The indole ring, particularly the N-H group, can act as a radical scavenger. The mechanism often involves the transfer of a hydrogen atom to a free radical, resulting in a resonance-stabilized indolyl radical. nih.gov This ability to quench reactive oxygen species (ROS) is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases.
Studies on various C-3 substituted indole derivatives have demonstrated their capacity to scavenge free radicals. For instance, gramine (B1672134) [3-(dimethylaminomethyl)indole], a natural indole alkaloid, and its synthetic derivatives have been evaluated for their antioxidant potential. nih.gov The introduction of certain functional groups at the C-3 position can significantly enhance this activity. Research on indole-3-carbinol (B1674136) (I3C) and its derivatives further supports the antioxidant potential of this class of compounds. Computational studies have shown that the presence of hydroxyl groups on the indole ring markedly improves radical scavenging activity against species like the hydroperoxyl radical (HOO•). nih.gov In particular, 1-hydroxyl-indole-3-carbinol has been predicted to be a highly potent antioxidant, surpassing the activity of the standard antioxidant Trolox, especially in lipid environments. nih.gov
The antioxidant mechanism can be attributed to both hydrogen and electron transfer processes. nih.gov The effectiveness of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. As shown in the table below, the scavenging activity of indole derivatives can be significantly higher than that of the parent compound, gramine.
| Compound | DPPH Radical Scavenging Activity (%) | Reference |
|---|---|---|
| Gramine (1) | 5% | nih.gov |
| Derivative 11 (with pyrrolidinedithiocarbamate moiety) | 31% | nih.gov |
| Derivative 12 | 38% | nih.gov |
| Trolox (Standard) | 77.6% (at 10 µM) | mdpi.com |
| Analogous Compound 3g | 70.6% (at 10 µM) | mdpi.com |
| Analogous Compound 3h | 73.5% (at 10 µM) | mdpi.com |
Studies on Antiproliferative Activity at the Cellular Level
Indole-based compounds, including analogues of (E)-4-(1-acetylindol-3-yl)but-3-en-2-one, have shown significant antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
For example, a series of nortopsentin analogues, which are indolyl-thiazole derivatives, were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov The most active compounds in this series were found to act as Cyclin-Dependent Kinase 1 (CDK1) inhibitors. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis by preventing the phosphorylation of survivin, an anti-apoptotic protein. nih.gov Further studies on similar nortopsentin analogues confirmed that their antiproliferative effect is associated with the externalization of phosphatidylserine (B164497) (a marker of early apoptosis), mitochondrial dysfunction, and accumulation of cells in the subG0/G1 phase. researchgate.net
The antiproliferative efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation). The data below summarizes the activity of representative indole derivatives against various human tumor cell lines.
| Compound Type | Cell Line | Activity (GI₅₀ or IC₅₀) | Reference |
|---|---|---|---|
| Nortopsentin Analogue (3d) | NCI-H460 (Lung Cancer) | 1.4 µM | researchgate.net |
| Nortopsentin Analogue (3k) | MDA-MB-435 (Melanoma) | 0.19 µM | researchgate.net |
| Indolyl-4-azaindolyl thiazole (B1198619) | STO (Malignant Mesothelioma) | IC₅₀ = 0.49 µM | nih.gov |
| Dibenzylideneacetone Derivative (A11K3) | Trypanosoma cruzi (epimastigote) | IC₅₀ = 3.3 µM | nih.gov |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | Panc-1 (Pancreatic Cancer) | IC₅₀ = 0.021 µM | mdpi.com |
Antimicrobial Activity Studies (against Bacterial and Fungal Strains)
The indole scaffold is a key component of many compounds with potent antimicrobial properties. Derivatives have been developed and tested against a broad spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Research into new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has revealed significant antibacterial and antifungal effects. nih.gov These compounds have demonstrated broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov Similarly, a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov The antifungal activity of some of these compounds was found to be equipotent or even superior to the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov
The antimicrobial potential of these compounds is highlighted by their MIC values against various microbial strains, as shown in the table below.
| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | nih.gov |
| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | nih.gov |
| Indole-triazole (3d) | Candida krusei | 3.125 | nih.gov |
| 4-(Indol-3-yl)thiazole acylamine (5x) | Salmonella Typhimurium | 60-120 | nih.gov |
| 4-(Indol-3-yl)thiazole acylamine (5g) | Candida albicans | 60-120 | nih.gov |
Molecular Interactions with Specific Biological Targets (e.g., Enzyme Binding via Molecular Docking)
Molecular docking is a computational technique used to predict how a molecule binds to a specific target protein at the atomic level. This method is invaluable for elucidating the mechanism of action of bioactive compounds. Docking studies performed on various indole derivatives have provided insights into their interactions with key enzymes involved in microbial and disease pathways.
For instance, docking studies on novel indole derivatives suggested that their antibacterial activity may stem from the inhibition of UDP-N-acetylmuramate-L-alanine ligase (MurC), an essential enzyme in bacterial cell wall synthesis. nih.gov The antifungal activity of related compounds has been linked to the inhibition of human lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal membrane integrity. nih.govnih.gov These studies reveal that the compounds fit well into the active sites of these enzymes, forming hydrogen bonds and pi-stacked interactions with key amino acid residues. nih.gov Other research has explored the interaction of indole derivatives with targets like the Janus kinase 3 (JAK-3) protein, which is implicated in cancer. nih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-protein complex.
| Compound Type | Enzyme Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Indole Derivative (9) | MurC Ligase | -11.5 | nih.gov |
| Indole Derivative (9) | Human Lanosterol 14α-demethylase | -8.5 | nih.gov |
| Ampicillin (Standard) | MurC Ligase | -8.0 | nih.gov |
| Indole diaza-sulphonamide (1) | JAK-3 Protein | -9.7 | nih.gov |
| Doxorubicin (Standard) | JAK-3 Protein | -9.0 | nih.gov |
Mechanistic Investigations of Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation contributes to many diseases. Indole derivatives have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate key inflammatory pathways.
Research on an N-acylhydrazone derivative of indole, JR19, demonstrated significant anti-inflammatory effects in animal models. mdpi.com The compound was found to reduce leukocyte migration to the site of inflammation. mdpi.com Mechanistic studies revealed that its action involves the nitric oxide (NO) pathway, specifically impacting inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). mdpi.com Furthermore, the compound effectively decreased the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-17, and Interferon-gamma (IFN-γ). mdpi.com
Other studies on related butenone structures, such as (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, have shown marked inhibition of carrageenan-induced edema and reduction of prostaglandin (B15479496) biosynthesis, indicating an effect on the acute phase of inflammation. nih.gov The inhibition of enzymes like cyclooxygenase (COX) and phospholipase A2 (PLA2) is another key mechanism for the anti-inflammatory activity of related compounds. nih.gov
Studies on Anti-HIV Activity (e.g., Integrase Strand-Transfer Inhibition)
The human immunodeficiency virus (HIV) relies on several key enzymes for its replication, making them prime targets for antiviral drugs. One such enzyme is HIV integrase, which is responsible for inserting the viral DNA into the host cell's genome. nih.gov Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that block this critical step. nih.gov
The indole nucleus is a structural feature found in compounds designed as INSTIs. While direct studies on this compound for anti-HIV activity are not prominent in the literature, the general class of indole-containing compounds has been explored for this purpose. The mechanism of INSTIs involves binding to the active site of the integrase enzyme, thereby preventing the "strand transfer" reaction. nih.gov This action effectively halts the viral replication cycle. nih.gov
First-generation INSTIs have proven effective, and second-generation drugs have been developed to overcome resistance and improve potency. nih.gov The development of new INSTIs, potentially including novel indole-based structures, remains an important goal in HIV research to provide more effective and durable treatment options. mdpi.com
Role as a Synthetic Building Block for Novel Chemical Entities
The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent parts: the indole core and the enone side chain. 3-Acetylindole (B1664109), a closely related precursor, is a well-established starting material for the synthesis of a multitude of bioactive indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and bis-indole alkaloids. nih.govresearchgate.net The introduction of the butenone side chain to the 3-position of the indole creates a highly versatile Michael acceptor.
This α,β-unsaturated ketone system is susceptible to nucleophilic attack, making it an ideal building block for creating more complex heterocyclic systems. For instance, condensation reactions of 3-acetylindole with various aldehydes are a common strategy to produce indolyl chalcones, which can then undergo further cyclization reactions. thepharmajournal.com These chalcone-like structures can react with binucleophiles to construct novel heterocyclic rings fused to or substituted with the indole moiety.
The reactivity of this scaffold is exemplified by the synthesis of diverse and complex molecules from related indole precursors:
Spiro-heterocycles: Multi-component reactions involving indole-based structures can lead to the regioselective synthesis of complex spiro-indolin-2-ones, such as 1″-(alkanesulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. nih.govnih.gov These reactions often proceed through mechanisms like 1,3-dipolar cycloadditions, highlighting the potential of the olefinic bond in the enone system of the title compound for similar transformations. nih.gov
Thiazole Derivatives: Indol-3-yl ketones serve as precursors for 4-(indol-3-yl)thiazole-2-amines, which have shown potential as antimicrobial agents. nih.gov The synthesis involves the reaction of an α-haloketone derived from an indole with thiourea (B124793) or its derivatives, a classic Hantzsch-type thiazole synthesis. nih.gov This demonstrates how the ketone functionality of the title compound can be a handle for building new heterocyclic rings.
Push-Pull Chromophores: 3-Alkynylindoles have been used as building blocks to create electronically tunable push-pull chromophores through cycloaddition-retroelectrocyclization reactions. nih.gov This underscores the electronic versatility of the indole donor group, which can be harnessed to design novel functional materials.
The N-acetyl group on the indole nitrogen in this compound modifies the electronic properties of the indole ring, influencing its reactivity in these synthetic transformations.
Potential in Material Science and Sensor Development
The conjugated system of this compound, where the indole ring is linked to the enone side chain, imparts specific photophysical properties that are of interest in material science and for the development of chemical sensors.
A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Indole derivatives, such as Indole-3-acetic acid (IAA), have been identified as potential photosensitizers, capable of producing free radicals upon light irradiation. researchgate.net The fundamental requirement for a photosensitizer is a chromophore that absorbs light in the UV-visible or near-infrared (NIR) spectrum.
The structure of this compound contains a conjugated π-electron system that functions as a chromophore. This allows it to absorb photons and transition to an excited state. From this excited state, it can transfer energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen, a key species in applications like photodynamic therapy and certain optoelectronic processes. nih.gov While specific studies on this compound's application in optoelectronic devices are not extensively documented, its structural similarity to other organic chromophores suggests potential. For instance, photosensitive polyimide compositions used in electronic devices sometimes incorporate sensitizer (B1316253) molecules to enhance their properties upon light exposure. google.com The ability of the indole scaffold to participate in photo-induced processes makes its derivatives, including the title compound, candidates for further investigation in this field.
Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color or fluorescence. The indole moiety is an excellent fluorophore, and its derivatives are frequently used to construct fluorescent chemosensors. rsc.orgrsc.org
This compound possesses the key features of a chemosensor scaffold based on Michael addition:
A Fluorophore: The 1-acetylindole (B1583761) group provides the intrinsic fluorescence signal.
A Recognition Site: The enone system acts as a Michael acceptor, a reactive site that can covalently bind with specific nucleophilic analytes (e.g., biothiols like cysteine or glutathione).
The sensing mechanism would likely involve the nucleophilic addition of an analyte to the β-carbon of the enone. This reaction disrupts the conjugation of the π-system, which in turn modulates the intramolecular charge transfer (ICT) characteristics of the molecule. This alteration of the electronic structure leads to a distinct change in the fluorescence emission (intensity or wavelength), allowing for the detection of the analyte. Several indole-based fluorescent probes operate on this principle for detecting biologically important species. rsc.orgrsc.org
| Sensor Type | Target Analyte | Sensing Mechanism Principle | Reference |
|---|---|---|---|
| Indole-embedded naphthalimide | Autophagosomes | Fluorescence co-localization with markers. | rsc.org |
| Indole-substituted flavonol | Cysteine (Cys) | Reaction with Cys actuates fluorophore generation. | rsc.org |
| Pyrrolo[3,4-b]indolizin-3-one | pH (Protons) | Ratiometric fluorescence change upon protonation. | elsevierpure.com |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The molecule can be divided into three primary regions for SAR analysis:
Region A: The 1-acetylindole Moiety: This region is critical for establishing interactions within a biological target's binding pocket.
Indole Ring Substitution: Introducing substituents (e.g., halogens, methoxy, nitro groups) at various positions (4, 5, 6, or 7) on the benzene (B151609) ring of the indole nucleus would modulate lipophilicity, electronic properties, and steric bulk, thereby influencing binding affinity and selectivity. nih.govmdpi.com For example, halogen substitution has been shown to enhance the antiproliferative properties of some indole analogs. nih.gov
Region B: The Vinyl Linker (enone bridge): This linker dictates the spatial orientation of the indole and ketone moieties.
Conformation and Rigidity: The (E)-configuration of the double bond is a key structural feature. Altering the linker's length or introducing conformational constraints could change how the molecule fits into a target site, potentially increasing or decreasing its activity.
Region C: The Terminal Ketone: The ketone group and its adjacent methyl group are important for polar interactions and reactivity.
Carbonyl Group: The ketone's carbonyl oxygen can act as a hydrogen bond acceptor. Its reactivity as a Michael acceptor is central to certain biological activities.
Terminal Methyl Group: Replacing the terminal methyl group with larger alkyl or aryl groups could explore additional hydrophobic pockets within a binding site, potentially enhancing affinity. nih.gov
| Molecular Region | Structural Modification | Potential Impact on Activity | Rationale / Example from Literature |
|---|---|---|---|
| A: 1-Acetylindole Moiety | Modify/replace N1-acetyl group | Alters H-bonding, stability, and potency. | SAR of HIV inhibitors showed ester groups enhanced potency. nih.gov |
| Substitute on the indole's benzene ring | Modulates lipophilicity and electronic interactions. | Halogen substitution can enhance antiproliferative effects. nih.gov | |
| B: Vinyl Linker | Change linker length or rigidity | Affects spatial orientation and fit in binding sites. | Linkage between indole rings was critical for activity in HIV inhibitors. nih.gov |
| C: Terminal Ketone | Replace terminal methyl group | Explores different hydrophobic pockets, alters steric profile. | Steric changes are critical for binding pocket fit in enzyme inhibitors. nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing (E)-4-(1-acetylindol-3-yl)but-3-en-2-one?
The compound can be synthesized via aldol condensation, a common method for α,β-unsaturated ketones. For example, reacting 1-acetylindole-3-carbaldehyde with acetone under basic conditions (e.g., NaOH in acetone) yields the desired product. Variations in substituents on the aldehyde precursor may require optimization of reaction time, temperature, and base concentration to achieve high yields (>70%) and purity . Purity is critical, as side reactions (e.g., dimerization) can occur if reaction conditions are suboptimal .
Q. How can the E-configuration of the double bond in this compound be confirmed?
The E-isomer is confirmed via nuclear Overhauser effect (NOE) spectroscopy. For example, irradiation of the α-proton (adjacent to the carbonyl) should show no NOE correlation with the indole protons, confirming trans geometry. Additionally, X-ray crystallography provides definitive structural validation. Tools like SHELXL and visualization software (ORTEP-3 ) are essential for resolving stereochemical ambiguities.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : H and C NMR confirm the presence of the acetylindole moiety (e.g., δ ~2.5 ppm for acetyl CH) and α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons).
- IR : Strong absorption bands at ~1650–1700 cm (C=O stretch) and ~1600 cm (C=C stretch).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H] at m/z 242.1052 for CHNO) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?
The indole and α,β-unsaturated ketone moieties suggest potential interactions with enzymes (e.g., tyrosinase) or signaling pathways (e.g., melanogenesis). Methods include:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from differences in:
- Purity : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
- Assay conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., kojic acid for tyrosinase inhibition).
- Structural validation : Re-examine crystallographic data (e.g., CIF files) using tools like PLATON to confirm no undetected disorder or twinning.
Q. What computational methods are effective for predicting the reactivity of this compound in catalytic or biological systems?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., β-carbon of the enone for Michael addition).
- Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., tyrosinase active site) based on crystal structures (PDB ID: 2Y9X) .
Q. How does the acetyl group on the indole moiety influence the compound’s stability and reactivity?
The acetyl group enhances electron-withdrawing effects, stabilizing the indole ring and increasing the electrophilicity of the α,β-unsaturated ketone. This promotes reactivity in Michael additions or nucleophilic substitutions. Stability studies (e.g., TGA/DSC) show decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
